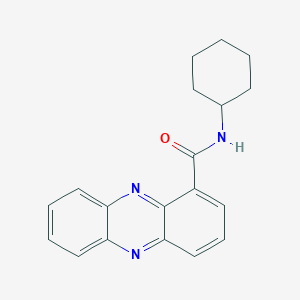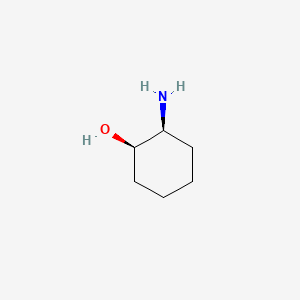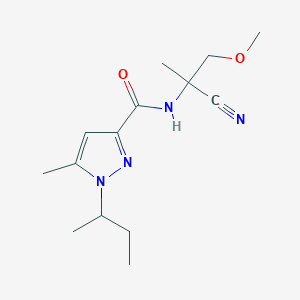![molecular formula C19H23N3OS B2654872 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide CAS No. 1904135-70-1](/img/structure/B2654872.png)
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydroisoquinoline core, which can be achieved through Pictet-Spengler condensation.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and certain types of cancer.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation occurs through binding to receptor sites and altering signal transduction pathways, which can result in neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
N-[(Thiophen-2-yl)methyl]pyrrolidine: Shares the thiophene and pyrrolidine moieties but lacks the tetrahydroisoquinoline core.
Uniqueness
What sets 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide apart is its unique combination of structural features, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(20-12-18-6-3-11-24-18)22-10-8-17(14-22)21-9-7-15-4-1-2-5-16(15)13-21/h1-6,11,17H,7-10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSRKHBGSJUHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)

![ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2654797.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2654800.png)

![2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2654805.png)
![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-propylacetamide](/img/structure/B2654806.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)


